

6-Cyanoindole molecular structure and formula

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Compound of Interest

Compound Name: 6-Cyanooxindole

Cat. No.: B174705

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An In-depth Technical Guide on the Molecular Structure and Formula of 6-Cyanoindole

Introduction

6-Cyanoindole, also identified as 1H-indole-6-carbonitrile, is an aromatic heterocyclic organic compound with the chemical formula $C_9H_6N_2$.^[1] Its molecular structure, which features a benzene ring fused to a pyrrole ring with a cyano group substituent at the sixth position, establishes it as a critical intermediate in organic synthesis.^{[1][2]} This guide provides a comprehensive overview of its molecular structure, chemical properties, and spectroscopic profile, tailored for researchers, scientists, and professionals in drug development. The compound serves as a versatile building block in medicinal chemistry for synthesizing biologically active molecules, including potential anti-cancer agents and neuroprotective drugs.^[3] It is also explored in materials science for the development of organic semiconductors and dyes.^[3]

Chemical and Physical Properties

6-Cyanoindole presents as a white to off-white or brown crystalline solid at room temperature.^{[1][3][4]} It is known to be sensitive to air and light.^[5] While sparingly soluble in water, it shows good solubility in organic solvents such as methanol, dichloromethane, ethanol, acetone, and dimethylformamide.^{[1][4][5]}

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ N ₂	[1][3][5][6][7]
Molecular Weight	142.16 g/mol	[3][5][6][7]
IUPAC Name	1H-indole-6-carbonitrile	[1]
CAS Number	15861-36-6	[1][3][5]
Synonyms	6-Indolecarbonitrile, CYANOINDOLE-6	[1][3][5]
Appearance	White to off-white, yellowish, or brown crystalline solid/powder	[1][3][4][7]
Melting Point	127-132 °C	[3][4][5]
Boiling Point	350.0 ± 15.0 °C (Predicted)	[5][8]
SMILES	<chem>C1=CC(=CC2=C1C=CN2)C#N</chem>	[1]
InChI	InChI=1S/C9H6N2/c10-6-7-1- 2-8-3-4-11-9(8)5-7/h1-5,11H	[1][5]
InChIKey	SZSZDBFJCQKTRG- UHFFFAOYSA-N	[1][5]

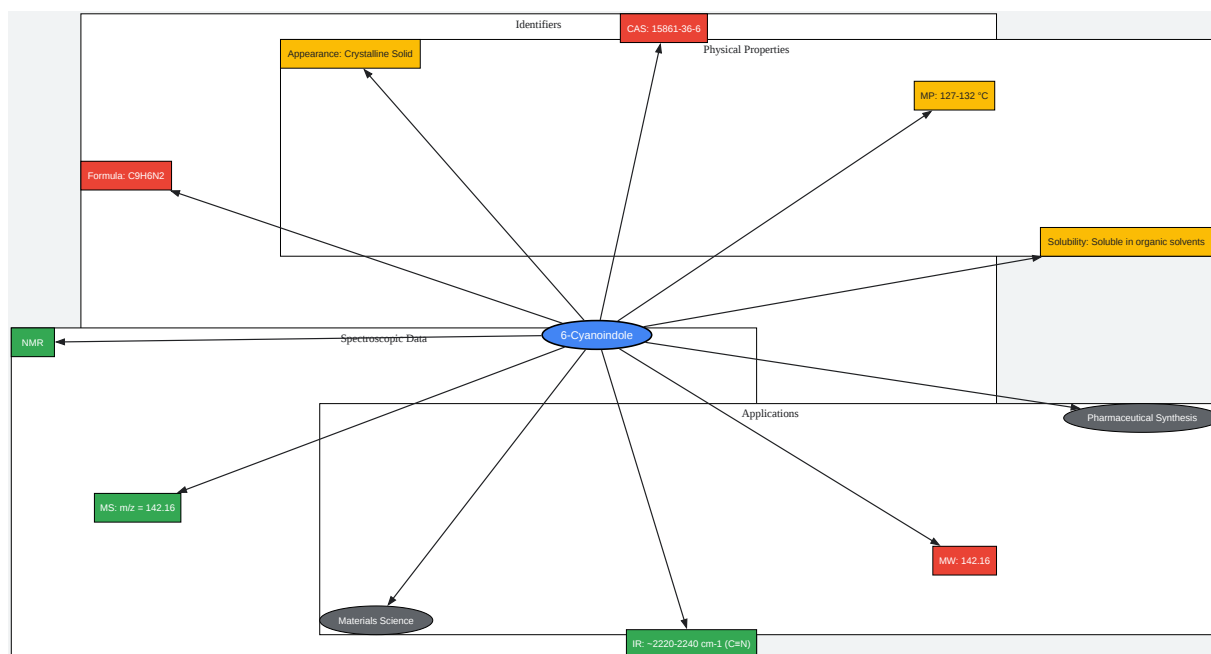
Spectroscopic Profile

The spectroscopic data are crucial for the identification and characterization of 6-cyanoindole.

Spectroscopic Data	Description	Source(s)
^1H and ^{13}C NMR	While specific peak assignments are not detailed in the search results, the availability of NMR spectra is confirmed. For related indole derivatives, aromatic protons typically appear between 7-8 ppm, and pyrrolic protons are found between 6.5 and 7.5 ppm. Carbon signals are expected in the 100-140 ppm range.	[2]
Infrared (IR)	The IR spectrum is distinguished by a strong, sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretch, typically found in the range of 2220-2240 cm^{-1} . The N-H stretch of the indole ring is another prominent feature.	[2]
Mass Spectrometry (MS)	The molecular ion peak is expected at an m/z corresponding to the molecular weight of 142.16 g/mol . Fragmentation patterns would likely involve the loss of HCN.	[2]

Structural and Property Overview

The following diagram illustrates the core structure of 6-cyanoindole and its relationship with its key identifiers and properties.



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Molecular structure and properties of 6-Cyanoindole.

Experimental Protocols

Standard laboratory procedures are employed for the characterization of 6-cyanoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-25 mg of 6-cyanoindole is prepared in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, and transferred into an NMR tube.[2] Both ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (400 MHz or higher).[2] For ¹H NMR, chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, proton decoupling is generally used to simplify the spectrum, and chemical shifts are referenced to the solvent peak.[2]

Infrared (IR) Spectroscopy

The IR spectrum of solid 6-cyanoindole can be obtained using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .^[2] Two common sample preparation methods are:

- **KBr Pellet:** A small amount of the compound is ground with potassium bromide and pressed into a thin, transparent disk.^[2]
- **Attenuated Total Reflectance (ATR):** The solid sample is placed directly onto the ATR crystal for measurement.^[2] A background spectrum is recorded before analyzing the sample to ensure accuracy.^[2]

Melting Point Determination

The melting point is determined using a standard melting point apparatus.^[4]

- **Sample Preparation:** A small, dry sample of 6-cyanoindole is finely crushed and packed into a capillary tube sealed at one end.^[4]
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased, and the range from when the first droplet of liquid appears to when the entire sample becomes liquid is recorded as the melting point.^[4]

Solubility Assessment

- **Qualitative Assessment:** A small, known quantity of 6-cyanoindole is added to a specific volume of a solvent at a controlled temperature.^[4] The mixture is agitated, and the degree of dissolution is visually observed to classify it as soluble, sparingly soluble, or insoluble.^[4]
- **Quantitative Assessment:** To determine the precise solubility, a saturated solution is prepared.^[4] The undissolved solid is removed by filtration or centrifugation, and a known volume of the saturated solution is taken.^[4] The solvent is then evaporated, and the mass of the remaining solid is measured to calculate the solubility, often expressed in g/L or mol/L.^[4]

Conclusion

6-Cyanoindole is a compound of significant interest in both pharmaceutical and materials science research.[3] Its well-defined molecular structure and versatile reactivity make it an invaluable precursor in the synthesis of complex molecules.[3] This guide provides essential technical data and standardized protocols to support its application in advanced research and development settings.

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